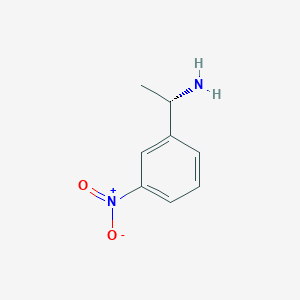

(s)-1-(3-Nitrophenyl)ethanamine

描述

Overview of Chiral Amine Scaffolds in Advanced Organic Synthesis Research

Chiral amine scaffolds are fundamental components in the synthesis of numerous biologically active compounds, including a significant portion of pharmaceuticals and agrochemicals. wiley.com Researchers in organic synthesis are constantly seeking new and efficient methods to prepare these amines in an enantiomerically pure form. acs.orgnih.gov The development of catalytic asymmetric methods, such as asymmetric hydrogenation and transition-metal catalysis, has been a major focus, allowing for the selective production of one enantiomer over the other. acs.orgnih.gov These strategies are vital for creating complex molecular architectures with precise stereochemical control. mdpi.com

Research Rationale for (S)-1-(3-Nitrophenyl)ethanamine

The academic focus on this compound is driven by its utility as a versatile chiral building block. Its structure, featuring a stereocenter adjacent to both an amino group and a nitrophenyl ring, offers a unique combination of functionalities for synthetic transformations.

This compound is classified as a chiral building block, a category of compounds essential for constructing more complex chiral molecules. bldpharm.comenamine.net The presence of the amine and the nitro group on the aromatic ring allows for a variety of chemical modifications. For instance, the amine group can be readily acylated or alkylated, while the nitro group can be reduced to an amine, providing a handle for further functionalization. This versatility makes it a valuable starting material in multi-step syntheses. nih.govgoogle.com

The demand for such chiral building blocks is on the rise, driven by the increasing need for enantiomerically pure compounds in drug discovery and development. enamine.net The ability to introduce a specific stereocenter early in a synthetic sequence using a building block like this compound is a highly efficient strategy.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| CAS Number | 297730-25-7 |

| Appearance | Solid or Semi-solid or liquid or lump |

| Purity | ≥98% |

| Storage | 2-8°C, protect from light |

Data sourced from nih.govchemscene.comsigmaaldrich.com

The ultimate goal of using chiral building blocks like this compound is the creation of enantiopure complex molecules. nih.gov Enantiopurity is critical in pharmacology, as different enantiomers of a drug can have vastly different biological activities, with one being therapeutic and the other inactive or even harmful.

Research has demonstrated the application of related chiral amines in the synthesis of various complex structures. For example, chiral amines are integral to the total synthesis of alkaloids and other natural products. nih.gov The principles guiding these syntheses often rely on the precise stereochemical control offered by chiral starting materials. The strategic incorporation of this compound can facilitate the construction of key intermediates in the synthesis of larger, more intricate molecular frameworks. While specific, direct examples of its use in the total synthesis of complex natural products are not extensively detailed in the provided search results, its role as a foundational chiral amine building block is well-established within the broader context of asymmetric synthesis. bldpharm.comenamine.net

Table 2: Spectroscopic and Analytical Data for Related Compounds

| Compound | Analytical Method | Key Findings |

|---|---|---|

| 1-(3-nitrophenyl)ethanone | ¹H-NMR | Interpretation and assignment of resonances for the reduction to 1-(3-Aminophenyl)ethanone and 1-(3-nitrophenyl)ethanol. chegg.com |

| (1S)-1-(4-Nitrophenyl)-2-nitroethane-1-ol | HPLC with Chiralcel® OD-H column | Determination of enantiomeric excess. orgsyn.org |

| (R)-Bromonitroalkane | Chiral HPLC analysis (Chiralcel AD-H) | Determination of enantiomeric excess to be 99/99%. orgsyn.org |

This table presents data on compounds structurally related to this compound to illustrate common analytical techniques in this area of research.

Structure

3D Structure

属性

IUPAC Name |

(1S)-1-(3-nitrophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,9H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIBPONLEKDCPQ-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 1 3 Nitrophenyl Ethanamine

Enantioselective Synthetic Routes

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, bypassing the need for resolving a racemic mixture and thus maximizing theoretical yield. These routes often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Asymmetric catalysis has emerged as a powerful tool for the synthesis of enantiopure compounds. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. The primary strategies for the asymmetric catalytic synthesis of (S)-1-(3-nitrophenyl)ethanamine include transition metal-catalyzed transformations, organocatalysis, and biocatalysis.

Transition metal complexes bearing chiral ligands are highly effective catalysts for a variety of asymmetric transformations, including the synthesis of chiral amines. sioc-journal.cnnih.gov These reactions often exhibit high enantioselectivity and functional group tolerance. For the synthesis of this compound, asymmetric hydrogenation of the corresponding prochiral imine or reductive amination of 3'-nitroacetophenone (B493259) are prominent methods. researchgate.net

Ruthenium and rhodium complexes with chiral phosphine (B1218219) ligands, such as BINAP and its derivatives, have been successfully employed in the asymmetric hydrogenation of imines to produce chiral amines with high enantiomeric excess (ee). For instance, the use of a Ru-(S)-Xyl-SYNPHOS catalyst has been reported to achieve 99.1% ee in 94% yield for a similar transformation. The general reaction involves the hydrogenation of the C=N double bond of the imine derived from 3'-nitroacetophenone, where the chiral ligand dictates the facial selectivity of the hydrogen addition.

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Synthesis

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Ru-(S)-Xyl-SYNPHOS | Imine of 3'-Nitroacetophenone | (S) | 99.1% | 94% | |

| Rh-Diphosphine Complex | Enamide Mixture | (S) | up to 99% | High | diva-portal.org |

| Ir-N,P Complex | Fluoroalkene | Chiral Fluorinated Compound | High | High | diva-portal.org |

This table presents representative data for similar transformations, highlighting the potential of these catalyst systems.

The efficiency of these catalytic systems is influenced by various factors, including the choice of metal, the structure of the chiral ligand, solvent, and reaction conditions such as temperature and hydrogen pressure.

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful alternative to metal-based catalysis. mdpi.comresearchgate.net For the synthesis of chiral amines, organocatalysts such as chiral phosphoric acids, thioureas, and cinchona alkaloid derivatives have been utilized. mdpi.comsigmaaldrich.com

One notable organocatalytic approach is the asymmetric aza-Henry (nitro-Mannich) reaction. A quinine-based squaramide organocatalyst has been shown to effectively catalyze the reaction between a nitromethane (B149229) equivalent and an N-protected imine, leading to the formation of a β-nitroamine with high enantioselectivity. nih.gov Subsequent reduction of the nitro group would yield the desired chiral amine. For the synthesis of this compound, this would involve the reaction of an appropriate nitro compound with the imine of 3-nitrobenzaldehyde.

Table 2: Organocatalytic Aza-Henry Reaction for Dihydroisoquinolinone Synthesis

| Catalyst | Substrates | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Quinine-based Squaramide (5 mol%) | 2-(Nitromethyl)benzaldehyde, N-tosylimine | (3R,4S) | 84% | 77% | nih.gov |

This table illustrates the application of a quinine-based organocatalyst in a related aza-Henry reaction, demonstrating the potential for synthesizing chiral amines.

Thiourea (B124793) derivatives derived from chiral amines, such as (S)-1-(2-pyridyl)ethylamine, have also been investigated as organocatalysts in asymmetric reactions like aldol (B89426) condensations and the addition of diethylzinc (B1219324) to aldehydes. mdpi.com

Biocatalysis utilizes enzymes as catalysts, offering high enantioselectivity and mild reaction conditions. diva-portal.orgucl.ac.uk Transaminases (TAs), also known as aminotransferases, are particularly promising for the synthesis of chiral amines. mbl.or.kr These enzymes catalyze the transfer of an amino group from an amino donor to a ketone acceptor. engineering.org.cn

The synthesis of this compound can be achieved through the asymmetric reductive amination of 3'-nitroacetophenone using an (S)-selective transaminase. diva-portal.org A suitable amino donor, such as isopropylamine (B41738) or L-alanine, is required for the reaction. The equilibrium of the reaction can be shifted towards the product side by using a high concentration of the amino donor or by removing the ketone byproduct.

Engineered transaminases have been developed to exhibit improved activity and stability for specific substrates. engineering.org.cngoogle.com For example, a variant of the Chromobacterium violaceum ω-transaminase has shown increased specific activity towards (S)-1-phenylethylamine and a range of substituted acetophenones. diva-portal.org

Table 3: Biocatalytic Transamination for Chiral Amine Synthesis

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Conversion | Reference |

|---|---|---|---|---|---|

| Engineered Transaminase | 3-Hydroxyacetophenone | (S)-3-(1-aminoethyl)-phenol | >99.5% | High | google.com |

| Aspergillus terreus ω-Transaminase (M4 mutant) | 1-Acetonaphthone | (R)-(+)-1-(1-Naphthyl)ethylamine | >99.5% | 78% (in 10h) | engineering.org.cn |

This table provides data from related biocatalytic transformations, showcasing the effectiveness of transaminases in producing enantiopure amines.

The stereoselective reduction of a prochiral ketone, 3'-nitroacetophenone, is a direct and efficient method for the synthesis of this compound. ambeed.com This approach relies on the use of a chiral reducing agent or a combination of an achiral reducing agent and a chiral catalyst.

A well-established method involves the use of borane (B79455) (BH₃) in combination with a chiral oxazaborolidine catalyst, such as the (S)-Corey-Bakshi-Shibata (CBS) catalyst. This system is known for its high enantioselectivity in the reduction of a wide range of ketones. The reduction of 3'-nitroacetophenone with the (S)-CBS catalyst and a borane source like BH₃·THF would yield (S)-1-(3-nitrophenyl)ethanol, which can then be converted to the corresponding amine. Alternatively, direct reductive amination can be performed.

Another effective method is the catalytic transfer hydrogenation of 3'-nitroacetophenone. This reaction typically employs a transition metal catalyst, such as a ruthenium or rhodium complex with a chiral ligand, and a hydrogen donor, like formic acid or isopropanol (B130326).

Table 4: Enantioselective Reduction of 3'-Nitroacetophenone

| Reducing System | Temperature (°C) | (R):(S) Ratio | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (S)-CBS/Oxazaborolidine | -78 | 5:95 | 90% | |

| Ru-(S)-BINAP | 25 | 3:97 | 94% |

This table presents data for the enantioselective reduction of a similar ketone, demonstrating the effectiveness of these methods.

Asymmetric Catalytic Approaches to this compound

Chiral Resolution Techniques for Racemic 1-(3-Nitrophenyl)ethanamine (B3023433)

Chiral resolution is a classical method for obtaining enantiomerically pure compounds from a racemic mixture. researchgate.net This technique involves the separation of a pair of diastereomers, which are formed by reacting the racemate with a chiral resolving agent. researchgate.net

For the resolution of racemic 1-(3-nitrophenyl)ethanamine, a chiral acid is typically used as the resolving agent. The reaction of the racemic amine with a single enantiomer of a chiral acid forms a pair of diastereomeric salts with different physical properties, such as solubility. researchgate.net This difference in solubility allows for their separation by fractional crystallization.

A common resolving agent for racemic amines is tartaric acid and its derivatives. For example, (-)-di-p-toluoyl-D-tartaric acid can be used to resolve racemic 1-(3-nitrophenyl)ethanamine. The less soluble diastereomeric salt, containing the desired (S)-amine, crystallizes out of the solution and can be isolated by filtration. The pure (S)-enantiomer is then liberated from the salt by treatment with a base.

The choice of resolving agent and solvent is crucial for the efficiency of the resolution process and is often determined through empirical screening. researchgate.netrug.nl

Diastereomeric Salt Formation and Fractional Crystallization

A classical and widely used method for resolving racemic mixtures is the formation of diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers through fractional crystallization. This method leverages the different physical properties, such as solubility, of the resulting diastereomeric salts.

For the resolution of racemic 1-(3-nitrophenyl)ethanamine, a chiral acid is employed as the resolving agent. The basic nature of the amine group in 1-(3-nitrophenyl)ethanamine allows it to react with an acidic resolving agent to form a pair of diastereomeric salts. While the resolution of the (R)-enantiomer is achieved using (-)-di-p-toluoyl-D-tartaric acid, the corresponding (S)-enantiomer can be obtained using (+)-di-p-toluoyl-L-tartaric acid. google.com

The process involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent, such as ethanol (B145695) or methanol. nih.gov The diastereomeric salt of the desired enantiomer, being less soluble in the chosen solvent system, will preferentially crystallize out of the solution. The solid salt is then isolated by filtration. Subsequent treatment of the isolated diastereomeric salt with a base regenerates the enantiomerically enriched amine. The efficiency of this separation is dependent on the significant difference in solubility between the two diastereomeric salts. Multiple recrystallization steps may be necessary to achieve high enantiomeric excess (ee). nih.gov

Table 1: Resolving Agents for Diastereomeric Salt Formation

| Resolving Agent | Target Enantiomer |

| (+)-Di-p-toluoyl-L-tartaric acid | This compound |

| (-)-Di-p-toluoyl-D-tartaric acid | (R)-1-(3-Nitrophenyl)ethanamine |

Chromatographic Chiral Separations

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), are powerful tools for the analytical and preparative separation of enantiomers. mdpi.com These methods rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

The separation of racemic 1-(3-nitrophenyl)ethanamine can be achieved using a suitable chiral column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of a wide range of chiral compounds, including primary amines. mdpi.com The choice of mobile phase, which typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol or ethanol, is crucial for achieving optimal separation. beilstein-journals.org

For the determination of enantiomeric excess (ee) of this compound, a validated chiral HPLC method is essential. nih.gov The method would involve injecting a sample of the amine onto a chiral column and monitoring the elution of the two enantiomers using a UV detector. The ratio of the peak areas of the (S) and (R) enantiomers directly corresponds to the enantiomeric excess.

Table 2: Representative Chiral HPLC Conditions for Primary Amine Separation

| Parameter | Condition |

| Column | Chiral Polysaccharide-based (e.g., Cellulose or Amylose derivative) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

Dynamic Kinetic Resolution and Asymmetric Transformations of Racemates

Dynamic kinetic resolution (DKR) is a highly efficient method for converting a racemic mixture into a single, enantiomerically pure product, with a theoretical maximum yield of 100%. chimia.ch This process combines the kinetic resolution of a racemate with the in-situ racemization of the slower-reacting enantiomer.

For primary amines like 1-(3-nitrophenyl)ethanamine, chemoenzymatic DKR is a particularly effective strategy. This approach typically involves the use of a lipase (B570770), such as Candida antarctica lipase B (CALB), for the enantioselective acylation of one enantiomer, and a metal catalyst, such as a palladium or ruthenium complex, to racemize the unreacted enantiomer. chimia.chresearchgate.netnist.gov

In the DKR of racemic 1-(3-nitrophenyl)ethanamine, the lipase would selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The racemization catalyst would then convert the remaining (R)-amine into the (S)-amine, making it available for the enzymatic resolution. This continuous process allows for the complete conversion of the racemate into the desired (S)-enantiomer's acylated product, which can then be deacylated to yield the pure (S)-amine.

A direct route to enantiomerically pure this compound involves the asymmetric reduction of the corresponding prochiral ketone, 3'-nitroacetophenone. This asymmetric transformation can be achieved using a chiral reducing agent or a catalyst. For instance, the asymmetric hydrogenation of 3'-nitroacetophenone using a chiral ruthenium-BINAP catalyst can yield this compound with high enantioselectivity.

Table 3: Representative Data for Dynamic Kinetic Resolution of Primary Amines

| Enzyme | Racemization Catalyst | Acyl Donor | Solvent | Yield of (S)-Amide | ee of (S)-Amide |

| Candida antarctica Lipase B | Palladium on Carbon | Ethyl Acetate | Toluene | >95% | >99% |

| Candida antarctica Lipase B | Shvo's Catalyst (Ruthenium) | Isopropyl Acetate | Toluene | >90% | >98% |

Chemical Reactivity and Derivatization Studies of S 1 3 Nitrophenyl Ethanamine

Amine-Centered Reactions of (S)-1-(3-Nitrophenyl)ethanamine

The primary amine group in this compound is a key site for a variety of chemical reactions, including nucleophilic additions and substitutions. These reactions are fundamental to its use as a synthetic intermediate.

Nucleophilic Addition and Substitution Reactions

As a primary amine, this compound can act as a nucleophile, participating in reactions with electrophilic species. A prominent example is its reaction with aldehydes and ketones to form imines. libretexts.orglibretexts.org This reversible reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. libretexts.org

The amine group can also undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides, leading to the formation of secondary amines and amides, respectively. These reactions are crucial for incorporating the (S)-1-(3-nitrophenyl)ethyl moiety into larger molecular frameworks. The reactivity in these transformations can be influenced by the nature of the electrophile and the reaction conditions employed. researchgate.net

Derivatization Strategies for Analytical and Preparative Purposes

Derivatization of this compound is a common strategy employed for both analytical and preparative applications. mdpi.com These modifications can enhance detectability in analytical techniques or facilitate purification and subsequent synthetic steps. science.gov

A critical application of derivatization is the determination of the enantiomeric purity of this compound. This is achieved by reacting the amine with a chiral derivatizing agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using chromatographic techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). scribd.com

Common chiral derivatizing agents for amines include chiral isocyanates, such as (S)-(+)-1-(1-naphthyl)ethyl isocyanate, which react to form diastereomeric ureas. scribd.com The relative peak areas of the separated diastereomers in the chromatogram correspond to the ratio of the enantiomers in the original sample, allowing for the calculation of enantiomeric excess (ee).

Table 1: Chiral Derivatizing Agents for Amines

| Derivatizing Agent | Resulting Derivative | Analytical Technique |

|---|---|---|

| (S)-(+)-1-(1-Naphthyl)ethyl isocyanate | Diastereomeric ureas | HPLC |

| Mosher's acid chloride (MTPA-Cl) | Diastereomeric amides | NMR, HPLC |

In the context of multi-step synthesis, this compound is often derivatized to facilitate its incorporation into a target molecule or to protect the amine group during subsequent reaction steps. researchgate.net For instance, the amine can be acylated to form an amide, which can alter its reactivity and solubility properties. This protecting group can be removed later in the synthetic sequence to regenerate the amine functionality. masterorganicchemistry.com

The conversion of the amine to an amide is a common strategy to reduce its basicity and nucleophilicity, preventing unwanted side reactions. masterorganicchemistry.com This approach is particularly useful when performing reactions on the aromatic ring or the nitro group that are incompatible with a free primary amine.

Nitroaromatic Group Transformations of this compound

The nitro group on the aromatic ring of this compound is another key functional group that can undergo various transformations, most notably reduction to an amine.

Catalytic and Stoichiometric Reduction of the Nitro Moiety

The reduction of the nitro group to a primary amino group is a synthetically valuable transformation, as it converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the aromatic ring. masterorganicchemistry.com This reaction can be achieved through both catalytic and stoichiometric methods. masterorganicchemistry.comcommonorganicchemistry.com

Catalytic hydrogenation is a widely used method for this reduction. commonorganicchemistry.com This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, with hydrogen gas as the reductant. commonorganicchemistry.com These methods are often efficient and produce high yields of the corresponding aniline (B41778) derivative. organic-chemistry.org

Stoichiometric reduction methods often employ metals in the presence of an acid. masterorganicchemistry.com Common examples include iron (Fe), tin (Sn), or zinc (Zn) in hydrochloric acid. masterorganicchemistry.com These reactions provide a milder alternative to catalytic hydrogenation and can be advantageous when other reducible functional groups are present in the molecule. commonorganicchemistry.com The choice of reducing agent can sometimes allow for selective reduction of one nitro group in the presence of others. commonorganicchemistry.com

Table 2: Reagents for the Reduction of Aromatic Nitro Groups

| Method | Reagent(s) | Conditions |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Varies (pressure, temperature) |

| Catalytic Hydrogenation | H₂, Raney Nickel | Varies (pressure, temperature) |

| Stoichiometric Reduction | Fe, HCl (or AcOH) | Acidic, often heated |

| Stoichiometric Reduction | Sn, HCl | Acidic, often heated |

| Stoichiometric Reduction | Zn, HCl (or AcOH) | Acidic, often heated |

| Stoichiometric Reduction | SnCl₂ | Mild conditions |

The resulting (S)-1-(3-aminophenyl)ethanamine is a valuable bifunctional intermediate, possessing two distinct amine groups with different reactivities, which can be selectively functionalized in subsequent synthetic steps.

Electrophilic and Nucleophilic Aromatic Substitution on the Nitrophenyl Ring

The reactivity of the aromatic ring in this compound towards substitution reactions is profoundly influenced by the electronic properties of its two substituents: the nitro group (-NO2) and the 1-aminoethyl group [-CH(NH2)CH3]. These groups dictate the ring's susceptibility to attack by either electrophiles or nucleophiles and determine the position at which substitution occurs.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene (B151609) ring. However, the reactivity of the ring in this compound is significantly diminished by its substituents.

Substituent Effects and Reactivity

The benzene ring of this compound is strongly deactivated towards electrophilic attack. This deactivation stems from the powerful electron-withdrawing nature of both the nitro group and the (protonated) aminoethyl group under typical acidic reaction conditions. libretexts.org

Nitro Group (-NO2): The nitro group is one of the most potent deactivating groups in electrophilic aromatic substitution. It withdraws electron density from the ring through both the inductive effect (-I) and the resonance effect (-M), making the ring less nucleophilic. It is a meta-director. libretexts.orgchemistrysteps.com

1-Aminoethyl Group [-CH(NH2)CH3]: In the strong acidic media required for most electrophilic aromatic substitutions (e.g., nitration with HNO3/H2SO4 or sulfonation with fuming H2SO4), the basic amine functionality is protonated to form the corresponding ammonium (B1175870) cation [-CH(NH3+)CH3]. chemistrysteps.commsu.edu This protonated group is strongly deactivating due to its positive charge, which exerts a powerful electron-withdrawing inductive effect (-I). Like the nitro group, the ammonium group also acts as a meta-director. chemistrysteps.commsu.edu

Combined Directing Effects

With two deactivating, meta-directing groups present, their combined influence must be considered. msu.edu The nitro group at position C3 directs incoming electrophiles to positions C1 (already substituted) and C5. The protonated aminoethyl group at C1 directs incoming electrophiles to positions C3 (already substituted) and C5. Consequently, both groups cooperatively direct any potential electrophilic attack to the C5 position. The positions ortho and para to both groups (C2, C4, and C6) are strongly deactivated.

Due to the severe deactivation conferred by two meta-directing deactivating groups, electrophilic aromatic substitution on this compound is exceptionally challenging and generally requires harsh reaction conditions with an expectation of low yields. libretexts.org

| Substituent (Position) | Electronic Effect | Activating/Deactivating | Directing Influence | Favored Position(s) for Substitution |

|---|---|---|---|---|

| -NO₂ (C3) | -I, -M (Strongly withdrawing) | Strongly Deactivating | Meta | C5 |

| -CH(NH₃⁺)CH₃ (C1) | -I (Strongly withdrawing) | Strongly Deactivating | Meta | C5 |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aromatic rings that are electron-deficient. masterorganicchemistry.com This reaction requires the presence of strong electron-withdrawing groups on the ring and a suitable leaving group, typically a halide. uomustansiriyah.edu.iq

Governing Principles and Reactivity

The SNAr mechanism proceeds via a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comuomustansiriyah.edu.iq The aromaticity of the ring is temporarily lost in this step. In the second, faster step, the leaving group departs, and aromaticity is restored. uomustansiriyah.edu.iq

For the reaction to proceed efficiently, the negative charge of the Meisenheimer complex must be stabilized by electron-withdrawing groups positioned ortho or para to the site of nucleophilic attack. masterorganicchemistry.comlibretexts.org This positioning allows the negative charge to be delocalized onto the electron-withdrawing group via resonance.

Reactivity of this compound Derivatives

The parent compound, this compound, lacks a leaving group on the aromatic ring and therefore cannot undergo SNAr directly. However, if we consider a hypothetical derivative, such as (S)-1-(5-chloro-3-nitrophenyl)ethanamine, we can analyze its potential for SNAr.

In this hypothetical molecule, the electron-withdrawing nitro group is positioned meta to the chlorine leaving group. This meta relationship is highly unfavorable for SNAr. masterorganicchemistry.comlibretexts.org The negative charge of the intermediate formed upon nucleophilic attack cannot be delocalized onto the nitro group through resonance. This lack of direct resonance stabilization means the intermediate is significantly less stable, and the activation energy for the reaction is much higher compared to isomers with ortho or para relationships. masterorganicchemistry.comlibretexts.org

| Hypothetical Substrate | Relative Position of -NO₂ to Leaving Group (LG) | Resonance Stabilization of Intermediate | Predicted Relative Reaction Rate |

|---|---|---|---|

| 1-LG-2-nitrobenzene derivative | Ortho | High (Charge delocalized onto -NO₂) | Fast |

| 1-LG-4-nitrobenzene derivative | Para | High (Charge delocalized onto -NO₂) | Fast |

| 1-LG-3-nitrobenzene derivative | Meta | Low (No direct delocalization onto -NO₂) | Very Slow / No Reaction |

Advanced Applications of S 1 3 Nitrophenyl Ethanamine in Organic Synthesis

Role as a Chiral Auxiliary in Asymmetric Induction

A key application of (S)-1-(3-Nitrophenyl)ethanamine is its use as a chiral auxiliary. In this capacity, the amine is temporarily incorporated into a prochiral substrate to form a diastereomeric intermediate. The inherent chirality of the amine then directs subsequent chemical transformations to occur on one face of the molecule over the other, a process known as asymmetric induction. After the desired stereocenter has been set, the auxiliary can be cleaved and recovered.

This strategy is particularly effective in the asymmetric synthesis of complex amines and amino acids. For instance, this compound can be condensed with a ketone to form a chiral imine. The subsequent reduction of this imine is sterically biased by the bulky nitrophenyl group of the auxiliary, leading to the preferential formation of one diastereomer of the resulting secondary amine. The diastereomeric excess (d.e.) achieved in such reactions is often high, demonstrating efficient transfer of chirality. The auxiliary is then typically removed via hydrogenolysis, which simultaneously cleaves the auxiliary and reduces the nitro group if desired, yielding the target chiral primary amine.

Table 1: Asymmetric Reductive Amination using a Chiral Auxiliary This table illustrates a representative transformation using a chiral amine auxiliary analogous to this compound to demonstrate the principle.

| Ketone Substrate | Chiral Amine Auxiliary | Reaction Type | Diastereomeric Excess (d.e.) |

| 3-Piperidone Derivative | (R)-1-Phenylethylamine | Reductive Amination | >99% |

Precursor for Chiral Ligands and Organocatalysts in Enantioselective Catalysis

The structure of this compound makes it an ideal starting material for the synthesis of more elaborate chiral ligands and organocatalysts. These catalysts are employed in small, substoichiometric amounts to generate large quantities of enantiomerically enriched products, a cornerstone of modern green and efficient synthesis.

By reacting this compound with various electrophiles, a diverse library of catalysts can be accessed. For example, reaction with isothiocyanates yields chiral thiourea (B124793) derivatives. These thioureas are powerful hydrogen-bond-donating organocatalysts capable of activating electrophiles in a chiral environment. They have shown significant success in promoting reactions such as aldol (B89426) condensations and the addition of nucleophiles to aldehydes. Similarly, condensation with salicylaldehydes produces chiral Schiff base ligands, which can coordinate with metal centers (e.g., Cu(II), Ti(IV)) to form chiral Lewis acid catalysts for reactions like asymmetric Henry reactions or cyanohydrin formation. The electronic properties of the nitrophenyl ring can influence the activity and selectivity of the resulting catalyst.

Table 2: Application of Chiral Thiourea Organocatalysts Derived from an Analogous Amine Data from a study using thioureas derived from the analogous (S)-1-(2-pyridyl)ethylamine, demonstrating the catalytic potential.

| Reaction | Catalyst | Yield | Enantiomeric Excess (e.e.) |

| Addition of Diethylzinc (B1219324) to Benzaldehyde | (S)-1-(phenyl)-3-(1-(pyridin-2-yl)ethyl)thiourea | 91.3% | 76.5% |

| Aldol Condensation | (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(1-(pyridin-2-yl)ethyl)thiourea | 93.2% | 89.2% |

Integration into Multi-Component Reactions for Complex Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. This compound serves as an excellent chiral amine component in isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR).

In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide converge to form an α-acylamino amide. When this compound is used as the amine component, its chirality influences the stereochemical outcome of the reaction, functioning as an "in-built" chiral auxiliary. This approach allows for the creation of complex, stereodefined peptide-like scaffolds in a single, atom-economical step. A notable industrial application of this strategy is the synthesis of the antiepileptic drug (R)-Lacosamide, where a similar chiral amine, (S)-1-(4-methoxyphenyl)ethylamine, was used in an Ugi reaction to establish the key stereocenter with good diastereoselectivity. This highlights the power of using chiral amines like this compound to direct the stereochemistry in complex MCRs, leading to valuable pharmaceutical intermediates.

Strategic Intermediate in the Synthesis of Other Chiral Molecules

Beyond its direct roles in catalysis and MCRs, this compound is a crucial strategic intermediate for the synthesis of a wide range of other valuable chiral molecules, particularly pharmaceuticals. Its utility stems from the combination of a robust chiral center and the versatile nitroaromatic ring.

The amine functionality provides a handle for building molecular complexity, while the nitro group can be readily transformed into other functional groups. The most common transformation is the reduction of the nitro group to an aniline (B41778), creating a new site for substitution or for influencing the electronic properties of the molecule. This dual functionality makes it a valuable precursor for compounds such as potential calcium receptor agonists, where enantiomerically pure arylalkyl amines are key structural motifs. The development of efficient methods to synthesize these enantioenriched primary amines is an area of significant importance in organic chemistry, unders

Theoretical and Spectroscopic Investigations of S 1 3 Nitrophenyl Ethanamine

Computational Chemistry Studies

Computational chemistry provides powerful tools to investigate molecular properties at the atomic level, offering insights that can be challenging to obtain through experimental methods alone.

Three-dimensional conformational analysis reveals that the molecule can adopt various low-energy conformations through rotation around the benzylic carbon-carbon bond. The planar nature of the benzene (B151609) ring and the nitro group imposes constraints on the rotational freedom around the bond connecting the ring to the ethylamine (B1201723) side chain. The electron-withdrawing character of the nitro group also significantly impacts the molecule's electronic distribution, which in turn affects its reactivity and conformational preferences.

Computational methods can also be used to predict stereochemical outcomes of reactions. While specific quantum chemical calculations for the stereochemical prediction of (S)-1-(3-Nitrophenyl)ethanamine synthesis are not detailed in the provided search results, the principles of using computational models to understand and predict stereochemistry are well-established in organic chemistry. science.gov

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | chemscene.comnih.gov |

| Molecular Weight | 166.18 g/mol | chemscene.comnih.gov |

| XLogP3 | 1.3 | nih.gov |

| Hydrogen Bond Donor Count | 1 | chemscene.com |

| Hydrogen Bond Acceptor Count | 3 | chemscene.com |

| Rotatable Bond Count | 2 | chemscene.com |

| Topological Polar Surface Area | 69.16 Ų | chemscene.com |

This table presents data computed by various cheminformatics platforms.

Theoretical chemistry plays a crucial role in understanding how chemical reactions occur by mapping out the reaction pathway, including the structures of transition states and intermediates. For reactions involving this compound, computational studies can elucidate the mechanism and predict the stereochemical outcome.

For example, in the context of intramolecular cyclizations, computational studies on a related system, 1-(3-benzyloxyphenyl)-2-(4-nitrophenyl)ethane, used MMX calculations to predict a bent conformation as the global energy minimum. acs.org This conformational preference favored the formation of a six-membered ring over a larger macrocycle, a prediction that was subsequently confirmed experimentally. acs.org Such studies highlight the power of theoretical calculations in predicting reactivity and product distribution based on conformational analysis.

While specific theoretical studies on the reaction mechanisms and transition states for the synthesis or reactions of this compound are not extensively detailed in the provided results, the general applicability of these methods is clear. They are essential for understanding reaction stereoselectivity and for designing synthetic routes that favor the formation of the desired (S)-enantiomer.

Mechanistic Studies of Reactions Involving S 1 3 Nitrophenyl Ethanamine

Kinetic Investigations and Reaction Pathway Elucidation

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates under varied conditions. This data helps to formulate a rate law, which is a mathematical expression of the reaction rate's dependence on the concentration of reactants. From the rate law, inferences about the composition of the transition state of the rate-determining step can be drawn.

The outcome of a reaction involving (S)-1-(3-Nitrophenyl)ethanamine can be highly sensitive to various parameters, which can be tuned to favor a specific chemical or stereochemical pathway.

Chemoselectivity : This refers to the preferential reaction of one functional group over another. In this compound, potential reaction sites include the primary amine, the nitro group, and the C-H bonds. For instance, in a reduction reaction, the choice of reagent and conditions will determine whether the nitro group is reduced to an amine or if the benzylic amine participates in another transformation.

Stereoselectivity : The chiral nature of the starting material means that reactions can proceed with either retention or inversion of configuration at the stereocenter, or result in racemization. The stereochemical outcome is dictated by the reaction mechanism. For example, a classic Sₙ2 reaction proceeds with inversion of stereochemistry, while an Sₙ1 reaction would lead to a racemic mixture of products.

The influence of reaction parameters is critical. For example, in reactions with secondary alicyclic amines, the choice of amine and its concentration can dictate the reaction pathway and rate. researchgate.net Similarly, the rate of oxidative addition of aryl halides to palladium complexes is influenced by the concentration of the aryl electrophile and the phosphine (B1218219) ligand. researchgate.net

Table 1: Influence of Reaction Parameters on Selectivity in a Hypothetical Reaction This table illustrates how changing reaction conditions could influence the outcome of a reaction involving this compound.

| Parameter | Condition A | Outcome A | Condition B | Outcome B |

|---|---|---|---|---|

| Temperature | Low Temperature (0°C) | Favors kinetically controlled product | High Temperature (100°C) | Favors thermodynamically controlled product |

| Catalyst | Palladium on Carbon (Pd/C) | Selective reduction of nitro group | Chiral Lewis Acid | Asymmetric induction in an addition reaction |

| Base Strength | Weak Base (e.g., Pyridine) | Favors substitution at the amine | Strong Base (e.g., LDA) | Favors elimination via deprotonation |

The choice of solvent can dramatically alter the rate and even the mechanism of a reaction. wikipedia.org Solvents influence the stability of reactants, products, and, most importantly, the transition state through interactions like hydrogen bonding and dipole-dipole forces. wikipedia.orgnih.gov

According to the Hughes-Ingold rules, an increase in solvent polarity generally accelerates reactions where charge is developed or increased in the transition state relative to the reactants (e.g., Sₙ1/E1 reactions). wikipedia.org Conversely, reactions where charge is dispersed or diminished in the transition state are often slowed by more polar solvents (e.g., Sₙ2/E2 reactions). wikipedia.org

For instance, in the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine, the kinetics are significantly affected by the solvent, with different activation entropies observed in benzonitrile, acetonitrile, and dimethyl sulfoxide, indicating a high degree of solvent organization in the transition state. rsc.org

Table 2: Effect of Solvent Polarity on Reaction Rate for a Related Nitroaromatic Compound Data adapted from a study on the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine, illustrating the principles of solvent effects. rsc.org

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (krel) | Interpretation |

|---|---|---|---|

| Acetonitrile (MeCN) | 37.5 | 1.0 | Baseline |

| Benzonitrile (PhCN) | 25.2 | ~0.5 | Slower rate in less polar solvent |

| Dimethyl Sulfoxide (Me2SO) | 46.7 | ~5.0 | Faster rate in more polar, H-bond accepting solvent |

Isotopic Labeling and Kinetic Isotope Effects for Mechanistic Insights

Replacing an atom in a reactant with one of its heavier isotopes can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). libretexts.orgdalalinstitute.com The KIE is a powerful tool for probing the mechanism of a reaction, as it provides information about bond-breaking or bond-forming events involving the isotopically labeled atom in the rate-determining step. libretexts.orgnih.govnih.gov

Primary KIE (PKIE) : A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. mdpi.com For hydrogen isotopes (H vs. D), a significant normal KIE (kₗ/kₕ > 1) is typically observed, often in the range of 2-7, because the zero-point energy of a C-H bond is higher than that of a C-D bond, making the C-H bond easier to break. epfl.ch

Secondary KIE (SKIE) : A secondary KIE occurs when the isotopically labeled atom is not directly involved in bond breaking or formation but is located near the reaction center (e.g., at the α- or β-position). wikipedia.org These effects are usually smaller than PKIEs. An α-secondary KIE can distinguish between reaction mechanisms; for example, a kₕ/kₔ value greater than 1 (typically 1.1-1.25) suggests a change from sp³ to sp² hybridization at the transition state, characteristic of an Sₙ1 reaction. dalalinstitute.comwikipedia.org A value near or less than 1 is often indicative of an Sₙ2 reaction. dalalinstitute.comwikipedia.org

Table 3: Typical Kinetic Isotope Effects and Mechanistic Interpretations

| KIE Type | Isotopic Substitution | Typical kH/kD Value | Mechanistic Implication |

|---|---|---|---|

| Primary | C-H vs. C-D | 2.0 - 7.0 | C-H bond is broken in the rate-determining step. |

| Secondary (α) | α-C-H vs. α-C-D | 1.10 - 1.25 | sp³ → sp² rehybridization at transition state (e.g., Sₙ1). wikipedia.org |

| Secondary (α) | α-C-H vs. α-C-D | 0.95 - 1.05 | sp³ hybridization maintained at transition state (e.g., Sₙ2). wikipedia.org |

| Secondary (β) | β-C-H vs. β-C-D | > 1.0 | Hyperconjugation stabilizing a developing positive charge. libretexts.org |

A kinetic solvent isotope effect is observed when the solvent is changed, for example, from H₂O to D₂O. nih.gov KSIEs are used to probe the role of the solvent and, specifically, proton transfer events in a reaction mechanism. libretexts.orgnih.gov The magnitude of the KSIE depends on the difference in the vibrational states of the exchangeable protons in the reactants and the transition state. chem-station.com An inverse KSIE (kₕ/kₔ < 1), where the reaction is faster in the deuterated solvent, can occur if a protonated species is in a pre-equilibrium step before the rate-determining step, as D₃O⁺ is a stronger acid than H₃O⁺. chem-station.com

Table 4: Interpreting Kinetic Solvent Isotope Effects (KSIE)

| kH₂O/kD₂O Value | Type | Interpretation |

|---|---|---|

| > 1 (e.g., 1.5-3.0) | Normal | Covalent bond to a solvent-exchangeable proton is broken in the transition state (e.g., general base catalysis). nih.gov |

| ≈ 1 | No Effect | No significant proton transfer involving the solvent in the rate-determining step. |

| < 1 (e.g., 0.4-0.7) | Inverse | Pre-equilibrium protonation of the substrate by the solvent (specific acid catalysis). chem-station.com |

Computational Modeling of Transition States and Energy Profiles

Computational chemistry provides a powerful avenue for exploring reaction mechanisms at a molecular level that is often inaccessible through experimental means alone. mit.edu Using methods such as Density Functional Theory (DFT), it is possible to model the entire reaction pathway, including reactants, products, any intermediates, and the high-energy transition states that connect them. mit.edunih.gov

These models can:

Predict the three-dimensional structure of transition states. mit.edu

Calculate activation energies, allowing for theoretical prediction of reaction rates.

Compare the energy profiles of different possible pathways to predict which mechanism is more favorable.

Rationalize observed chemo- and stereoselectivity by comparing the activation barriers for competing pathways. acs.org

For example, computational models have been developed that can generate a likely transition state structure given only the structures of the reactant and product, greatly accelerating the process of mechanistic elucidation. mit.edu

Table 5: Hypothetical Calculated Energy Profile for a Two-Step Reaction This table illustrates the type of data obtained from computational modeling of a reaction pathway.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0.0 |

| TS1 | Transition State for Step 1 | +22.5 |

| Intermediate | Covalent Intermediate | +5.3 |

| TS2 | Transition State for Step 2 | +18.7 |

| Products | Final Products | -15.0 |

Future Research Directions and Emerging Opportunities for S 1 3 Nitrophenyl Ethanamine

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally friendly methods for synthesizing chiral amines is a significant area of modern organic chemistry. acs.orgnih.gov Future research concerning (S)-1-(3-Nitrophenyl)ethanamine is likely to focus on novel and sustainable synthetic routes that offer advantages over traditional methods, which can be cumbersome and produce low yields. tandfonline.com

Key areas of exploration include:

Biocatalysis: The use of enzymes, such as transaminases and dehydrogenases, offers a highly selective and sustainable approach to producing chiral amines. nih.govacs.org Research into engineering enzymes with improved substrate scope and catalytic efficiency could lead to more effective biocatalytic routes for this compound. nih.gov Enzyme immobilization techniques are also crucial for developing industrial-scale, sustainable syntheses. nih.gov

Asymmetric Catalysis: Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful method for producing chiral amines. acs.org Future work could involve the design of new chiral ligands to improve the enantioselectivity and efficiency of this process for substrates like the precursor imine of this compound.

Green Chemistry Approaches: Methodologies that minimize waste, use less hazardous reagents, and operate under milder conditions are highly desirable. nih.gov This includes exploring solvent-free reactions, microwave-assisted synthesis, and the use of heterogeneous catalysts that can be easily recovered and reused. nih.govmdpi.com For example, the Betti reaction, a three-component condensation, can be performed without a solvent. mdpi.com

A comparative look at different synthetic strategies highlights the ongoing shift towards more sustainable practices:

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Traditional Chemical Synthesis | Often involves multiple steps, including nitration and reduction, and may require harsh reagents and purification methods. tandfonline.comgoogle.com | Established procedures may be available. |

| Asymmetric Catalysis | Utilizes chiral catalysts to induce stereoselectivity in reactions like hydrogenation. acs.orgnih.gov | High enantiomeric purity of the final product. |

| Biocatalysis | Employs enzymes to catalyze specific reactions with high chemo-, regio-, and stereoselectivity. acs.orgrsc.org | Environmentally benign, operates under mild conditions, and can lead to high purity. acs.org |

Expansion of Applications in Chiral Catalysis, Materials Science, and Supramolecular Chemistry

The distinct properties of this compound make it a promising candidate for a variety of applications beyond its current use as a synthetic intermediate.

Chiral Catalysis: Chiral amines are fundamental in asymmetric catalysis, acting as ligands for metal catalysts or as organocatalysts themselves. nih.gov Future research could investigate the use of this compound or its derivatives as chiral ligands in a range of metal-catalyzed reactions. The electronic properties imparted by the nitro group could influence the catalytic activity and selectivity.

Materials Science: The compound's aromatic and functional groups suggest potential applications in the development of advanced materials. This could include its incorporation into polymers or coatings to impart specific properties. Research into the synthesis of novel polymers and materials incorporating this chiral amine is an emerging area.

Supramolecular Chemistry: The ability of the amine and nitro groups to participate in hydrogen bonding and other non-covalent interactions makes this compound an interesting building block for supramolecular assemblies. Investigating its self-assembly properties and its use in the construction of complex, functional supramolecular architectures is a promising avenue for future research.

Development of Advanced Analytical and Characterization Techniques

As the applications of this compound expand, so too will the need for advanced analytical methods for its characterization and for determining its enantiomeric purity.

Future research in this area will likely focus on:

High-Performance Liquid Chromatography (HPLC): Developing more sensitive and efficient HPLC methods, potentially coupled with mass spectrometry (MS) or fluorescence detection, will be crucial for analyzing complex mixtures containing this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Novel chiral derivatizing agents can be used to determine the enantiomeric excess of chiral amines by NMR. nih.govrsc.org Research into new and more effective derivatizing agents for amines like this compound will streamline the analysis of its purity. rsc.org

Chiroptical Spectroscopy: Techniques like circular dichroism (CD) offer a powerful way to analyze the stereochemistry of chiral molecules. rsc.org Developing robust CD-based methods for the rapid and accurate determination of the enantiomeric purity of this compound would be highly beneficial. rsc.org

| Analytical Technique | Application for this compound | Future Development |

| HPLC | Separation and quantification. | Methods with higher sensitivity and resolution. researchgate.net |

| NMR Spectroscopy | Structural elucidation and determination of enantiomeric purity with chiral derivatizing agents. nih.govrsc.org | New, more efficient chiral derivatizing agents. rsc.org |

| Circular Dichroism (CD) | Determination of absolute configuration and enantiomeric excess. rsc.org | Fast and robust methods for routine analysis. rsc.org |

Interdisciplinary Research Integrating this compound in Emerging Fields

The unique properties of this compound position it as a valuable tool for interdisciplinary research, bridging chemistry with other scientific domains.

Medicinal Chemistry: Chiral amines are prevalent in pharmaceuticals. acs.org While this article does not delve into specific therapeutic uses, the compound serves as a key intermediate in the synthesis of various biologically active molecules. Future interdisciplinary research could focus on its role as a scaffold in the design and synthesis of novel therapeutic agents.

Chemical Biology: As a chiral molecule, this compound can be used as a probe to study stereospecific interactions in biological systems, such as enzyme-substrate binding. Its incorporation into peptides or other biomolecules can help elucidate structure-function relationships.

The continued exploration of this compound promises to unlock new scientific knowledge and technological advancements across a spectrum of chemical and related disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。